molecular formula C15H22O2 B154971 Ethyl 3-(4-(tert-butyl)phenyl)propanoate CAS No. 130872-28-5

Ethyl 3-(4-(tert-butyl)phenyl)propanoate

Cat. No. B154971
M. Wt: 234.33 g/mol
InChI Key: FIVJKWSXOPITKW-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(tert-butyl)phenyl)propanoate is a chemical compound. The exact properties of this specific compound are not widely documented in the literature123. However, it is structurally similar to Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate1, which is used as a modifier and functional agent-bound polymer-containing weathering property improver for resin members of solar cell modules3.



Synthesis Analysis

The synthesis of Ethyl 3-(4-(tert-butyl)phenyl)propanoate is not explicitly documented in the available literature. However, similar compounds such as Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate4 and tert-Butyl propiolate2 have been synthesized and studied. The synthesis process typically involves organic chemistry techniques and may require specific conditions for successful synthesis42.



Molecular Structure Analysis

The molecular structure of Ethyl 3-(4-(tert-butyl)phenyl)propanoate is not explicitly documented in the available literature. However, it is structurally similar to Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate1, which has a molecular formula of C19H30O31. The tert-butyl group is a four-carbon alkyl radical or substituent group with a general chemical formula of −C4H95.



Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 3-(4-(tert-butyl)phenyl)propanoate are not explicitly documented in the available literature. However, similar compounds such as Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate1 and tert-Butyl propiolate2 have been studied for their chemical reactions. The reactions typically involve organic chemistry techniques and may require specific conditions for successful reactions12.



Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(4-(tert-butyl)phenyl)propanoate are not explicitly documented in the available literature. However, similar compounds such as Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate1 and tert-Butyl propiolate2 have been studied for their physical and chemical properties. For example, Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate has a boiling point of 357.6 C at 760 mmHg and a melting point of 50-51 C4.


Scientific Research Applications

  • Synthesis and Characterization of Antimicrobial Agents : Ethyl 3-(4-(tert-butyl)phenyl)propanoate plays a role in the synthesis of compounds with potential antimicrobial properties. For instance, the reaction of certain cyanide compounds with ethylchloroformate, followed by a series of reactions including with tert-butyloxy anhydride, leads to the formation of compounds that have been characterized and screened for antimicrobial activity (Doraswamy & Ramana, 2013).

  • Preparation of Block Copolymers via ATRP and SFRP : In polymer science, Ethyl 3-(4-(tert-butyl)phenyl)propanoate derivatives are used in the synthesis of block copolymers. This is done using atom transfer radical polymerization (ATRP) and stable free radical polymerization (SFRP), which allows for the creation of polymers with specific structures and properties (Tunca et al., 2001).

  • Fabrication of Phenyl-Butanone : In the synthesis of 4-phenyl-2-butanone, a compound important in medicinal chemistry, Ethyl 3-(4-(tert-butyl)phenyl)propanoate can be involved in the process. This compound serves as a medium in the synthesis of medicines for reducing inflammation (Zhang, 2005).

  • Chemical Reactions and Syntheses : The compound also finds application in various chemical synthesis processes, such as the silylation reactions and the preparation of ketones. This demonstrates its utility as a reagent in organic chemistry for constructing complex molecules (Overman & Rishton, 2003).

  • Investigation in Toxicology : While not directly related to the compound's applications, studies investigating the metabolism and excretion of related compounds, such as tert-butyl glucuronide, provide insights into the broader chemical family's interaction with biological systems (Arndt et al., 2017).

  • Solubility Studies : Research on the solubility of related compounds in alcohols provides insights into the physical and chemical properties of Ethyl 3-(4-(tert-butyl)phenyl)propanoate and its derivatives. Such studies are crucial in understanding the compound's behavior in various solvents (Domańska & Bogel-Łukasik, 2005).

  • Catalysis and Reactivity Studies : The compound also finds use in studies related to catalysis and reactivity, particularly in the transesterification processes in polymer chemistry. This highlights its role in facilitating chemical reactions (Hu & Lambla, 1994).

Safety And Hazards

The safety and hazards of Ethyl 3-(4-(tert-butyl)phenyl)propanoate are not explicitly documented in the available literature. However, similar compounds such as Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate1 and tert-Butyl propiolate2 have been studied for their safety and hazards. For example, tert-Butyl propiolate is a highly flammable liquid and vapor that may cause drowsiness or dizziness6.


Future Directions

The future directions of research on Ethyl 3-(4-(tert-butyl)phenyl)propanoate are not explicitly documented in the available literature. However, similar compounds such as Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate1 and tert-Butyl propiolate2 have been studied for their potential applications. For example, Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is used as a modifier and functional agent-bound polymer-containing weathering property improver for resin members of solar cell modules3, suggesting potential future directions in the field of solar energy.


Please note that this analysis is based on the available data and may not be exhaustive. Further research may provide more detailed information about this compound.


properties

IUPAC Name

ethyl 3-(4-tert-butylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-5-17-14(16)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-7,9-10H,5,8,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVJKWSXOPITKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444065
Record name Ethyl 3-(4-tert-butylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-(tert-butyl)phenyl)propanoate

CAS RN

130872-28-5
Record name Ethyl 3-(4-tert-butylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound 34-2 (64 mg) according to the same procedure as described in Step 1 was dissolved in methanol (10 ml) and to the solution was added a catalytic amount of 10% palladium/carbon, followed by stirring at room temperature under hydrogen gas atmosphere for 2 hours. The resulting mixture was diluted with ether, filtered through celite, and then concentrated under reduced pressure to yield the compound 34-3 (60 mg, 93%)
Quantity
64 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Xiao, Z Liu, H Shen, B Zhang, L Zhu, C Li - Chem, 2019 - cell.com
Direct trifluoromethylation of C(sp 3 )–H bonds, especially in late stages, remains a formidable challenge. Herein, we describe the copper-catalyzed benzylic C(sp 3 )–H …
Number of citations: 92 www.cell.com

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